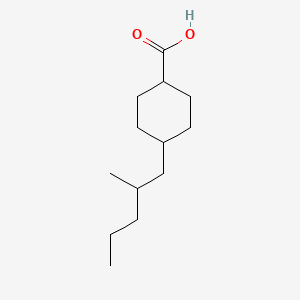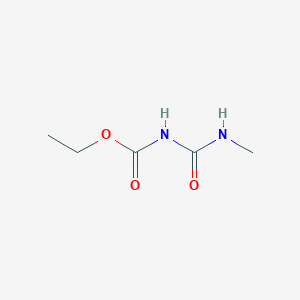
Ethyl (methylcarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (methylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (methylcarbamoyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with methylamine. The reaction typically occurs under mild conditions and produces the desired carbamate ester. Another method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound. Catalysts such as iron-chrome are used to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (methylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions yield amines. Substitution reactions can result in a variety of functionalized carbamates .
Applications De Recherche Scientifique
Ethyl (methylcarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl (methylcarbamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Ethyl (methylcarbamoyl)carbamate can be compared with other carbamate esters, such as methyl carbamate and ethyl carbamate. While these compounds share similar chemical structures, they differ in their reactivity and applications. For example:
Methyl Carbamate: Known for its use as a pesticide and in the synthesis of pharmaceuticals.
Ethyl Carbamate: Used in the past as a medicinal agent but now recognized for its carcinogenic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical reactions and applications.
Propriétés
Numéro CAS |
51863-37-7 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5(9)7-4(8)6-2/h3H2,1-2H3,(H2,6,7,8,9) |
Clé InChI |
BOIKBVWVSJYDTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


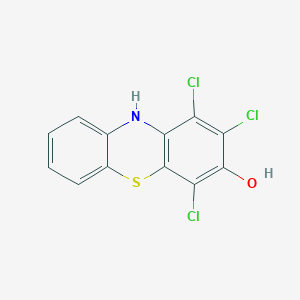
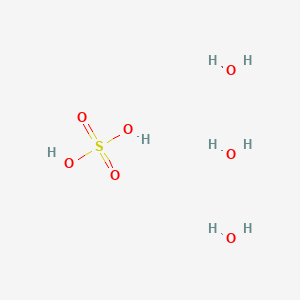
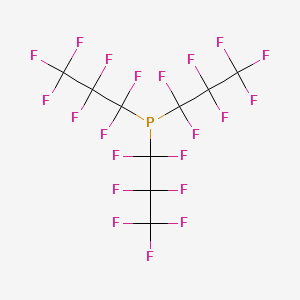
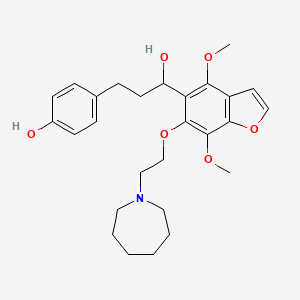
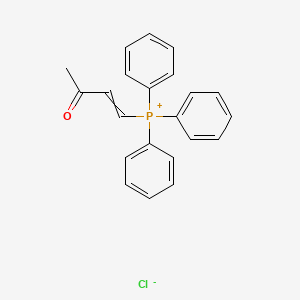
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
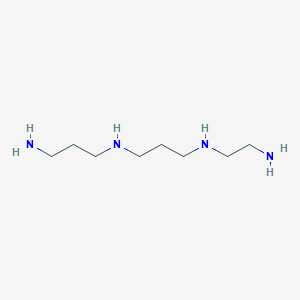
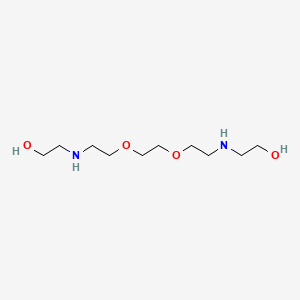
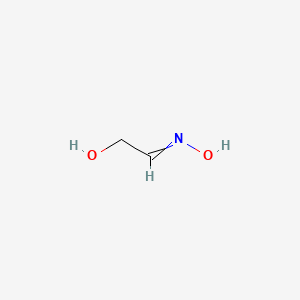
![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
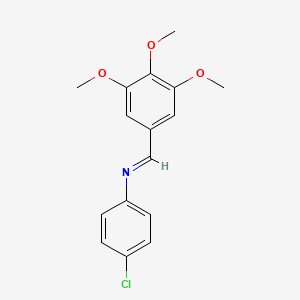
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
